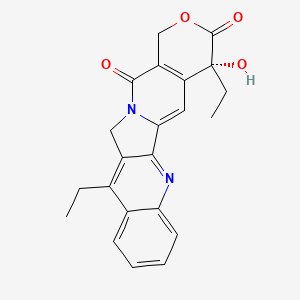

(R)-7-Ethyl Camptothecin

Description

Contextualization as a Semisynthetic Camptothecin (B557342) Analogue

The development of semisynthetic camptothecin analogues marked a significant step forward in cancer chemotherapy. capes.gov.br Scientists modified the original camptothecin structure to create derivatives with enhanced properties. cabidigitallibrary.org (R)-7-Ethyl Camptothecin, also known as SN-38, is a prominent example of such an analogue. wikipedia.org It is, in fact, the active metabolite of the prodrug irinotecan (B1672180) (CPT-11). cabidigitallibrary.orgacs.org Irinotecan itself is a semisynthetic derivative of camptothecin and is used in the treatment of various cancers. biochempeg.comresearchgate.net The conversion of irinotecan to SN-38 occurs in the body, primarily through the action of carboxylesterase enzymes in the liver. acs.orgbiomedpharmajournal.org

The potency of SN-38 is remarkably higher than its parent compound, irinotecan, with studies indicating it to be 100 to 1000 times more active in vitro. acs.orgmedkoo.com This significant increase in activity underscores the importance of its generation for the therapeutic effect of irinotecan. However, the clinical application of SN-38 itself has been limited due to its poor solubility in water. nih.govfrontiersin.org

Below is a table summarizing key properties of this compound (SN-38).

| Property | Value |

| Chemical Formula | C22H20N2O5 |

| Molar Mass | 392.40 g/mol |

| CAS Number | 86639-52-3 |

| Synonyms | SN-38, 7-Ethyl-10-hydroxycamptothecin (B187591) |

Role as an Active Metabolite in Topoisomerase I Inhibition Research

The primary mechanism of action for camptothecin and its analogues is the inhibition of DNA topoisomerase I, a crucial enzyme involved in DNA replication and transcription. biochempeg.comtcichemicals.com Topoisomerase I works by creating transient single-strand breaks in the DNA, allowing it to unwind or uncoil, and then resealing the break. google.com this compound exerts its cytotoxic effects by binding to the topoisomerase I-DNA complex. pnas.org

This binding stabilizes the complex, preventing the religation of the DNA strand. biomedpharmajournal.orgpnas.org When the advancing replication fork collides with this stabilized ternary complex (Topoisomerase I-DNA-SN-38), it leads to irreversible double-strand DNA breaks. pnas.orgportico.org These breaks trigger a cascade of cellular events, ultimately leading to programmed cell death, or apoptosis. acs.orgresearchgate.net

Research has shown that the inhibitory activity of SN-38 on topoisomerase I is significantly more potent than that of irinotecan. acs.org This highlights the critical role of SN-38 as the key effector molecule responsible for the anticancer activity observed with irinotecan treatment. acs.org The study of this compound continues to be a focal point in the development of new anticancer agents, with ongoing efforts to create novel delivery systems and derivatives to overcome its solubility challenges and enhance its therapeutic potential. frontiersin.orggoogle.com

Structure

3D Structure

Properties

IUPAC Name |

(19R)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c1-3-12-13-7-5-6-8-17(13)23-19-14(12)10-24-18(19)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQKIWCVEPUPIL-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC=CC=C51 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@]4(CC)O)C2=NC5=CC=CC=C51 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652572 | |

| Record name | (4R)-4,11-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217633-65-2 | |

| Record name | (4R)-4,11-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Cellular Mechanisms of Action of R 7 Ethyl Camptothecin

Topoisomerase I Inhibition

The primary mechanism of action of (R)-7-Ethyl Camptothecin (B557342) revolves around its potent inhibition of DNA topoisomerase I (Topo I), a crucial enzyme for normal cellular functions. google.comresearchgate.net

Formation of the Ternary Cleavable Complex with Topoisomerase I and DNA

(R)-7-Ethyl Camptothecin functions by intercalating into the interface between DNA and topoisomerase I. spandidos-publications.comspandidos-publications.com This interaction stabilizes the transient covalent complex that forms when Topo I nicks a single strand of DNA to relieve torsional stress during replication and transcription. nih.govpnas.org Specifically, the compound binds to this "cleavable complex," preventing the enzyme from re-ligating the broken DNA strand. nih.govpnas.orgoup.com This results in the formation of a stable ternary complex, consisting of the drug, the enzyme, and the DNA. google.comacs.org The stability of this ternary complex is a critical determinant of the compound's cytotoxic efficacy. researchgate.net

Interference with DNA Replication and Transcription Processes

The stabilization of the Topo I-DNA cleavable complex by this compound has profound consequences for essential cellular processes. The trapped complexes act as roadblocks to the progression of DNA replication forks. nih.govpnas.org When a replication fork collides with this ternary complex, it leads to the generation of DNA double-strand breaks, a highly lethal form of DNA damage. nih.govpnas.org Similarly, the compound's interference with Topo I also disrupts the process of transcription. nih.govau.dk The presence of these stabilized complexes can impede the movement of RNA polymerase along the DNA template, thereby inhibiting RNA synthesis. nih.gov

Induction of DNA Damage and Programmed Cell Death Pathways

The collision of replication forks with the drug-stabilized Topo I-DNA complexes is a primary source of DNA damage, leading to single-strand breaks and, more critically, double-strand breaks. nih.govnih.gov This accumulation of DNA damage triggers a cellular DNA damage response. spandidos-publications.com If the damage is extensive and cannot be repaired, it activates programmed cell death pathways, primarily apoptosis. google.comnih.gov The induction of apoptosis is a key mechanism by which this compound eliminates targeted cells. spandidos-publications.comnih.gov Studies have shown that treatment with this compound leads to the characteristic fragmentation of DNA into multimers of approximately 200 base pairs, a hallmark of apoptosis. nih.gov

Cell Cycle Perturbations

The cytotoxic effects of this compound are intricately linked to the cell cycle, exhibiting a pronounced specificity for certain phases.

S-phase Specificity of Cytotoxicity

The cytotoxicity of this compound is most pronounced in the S-phase of the cell cycle, the period when DNA replication occurs. nih.govpnas.org This is because the collision between the replication machinery and the stabilized Topo I-DNA complexes is the primary event that converts the initial drug-induced lesion into lethal DNA double-strand breaks. nih.govpnas.org Cells not actively replicating DNA are significantly less sensitive to the cytotoxic effects of the compound. This S-phase specificity is a defining characteristic of topoisomerase I inhibitors. pnas.org

Synthetic Methodologies and Derivatization Strategies for R 7 Ethyl Camptothecin and Analogues

Total Synthesis Approaches to (R)-7-Ethyl Camptothecin (B557342)

The complete chemical synthesis of (R)-7-Ethyl Camptothecin and its derivatives from simple, commercially available starting materials is a complex undertaking. Nevertheless, several successful total synthesis routes have been reported, offering flexibility in molecular design and the potential for large-scale production without reliance on natural sources.

Asymmetric Synthesis Routes

A critical challenge in the total synthesis of camptothecin analogues is the stereoselective installation of the chiral quaternary center at the C-20 position of the E-ring. Various asymmetric synthesis strategies have been developed to address this.

One notable approach involves the use of a chiral auxiliary to induce asymmetry. For instance, a method has been described that employs N-tosyl-(R)-proline as a chiral auxiliary. This facilitates an asymmetric induction, leading to the preferential formation of the desired (R,S)-diastereomer, which is a key intermediate in the synthesis of 20(S)-camptothecin. nih.gov

Another powerful strategy is the use of asymmetric dihydroxylation. In a total synthesis of 7-Ethyl-10-hydroxycamptothecin (B187591) (SN-38), a Sharpless asymmetric dihydroxylation was a key step. researchgate.net This reaction, often utilizing ligands like (DHQD)₂-PYR and an osmium catalyst, allows for the enantioselective introduction of two hydroxyl groups across a double bond, establishing the required stereochemistry with high enantiopurity. researchgate.net Subsequent chemical transformations then lead to the formation of the complete pentacyclic structure. researchgate.net

De Novo Pyridone Routes

The construction of the pyridone D-ring is a pivotal step in the total synthesis of camptothecins. De novo synthesis of this heterocyclic core allows for the introduction of various substituents and modifications. A common and effective method for constructing the quinoline (B57606) AB-ring system, a precursor to the full pentacyclic structure, is the Friedländer annulation. researchgate.netbaranlab.org This reaction involves the condensation of an o-aminoaryl carbonyl compound with a molecule containing an enolizable methylene (B1212753) group. researchgate.net

In the context of camptothecin synthesis, the Friedländer reaction has been widely used to form the A and B rings. researchgate.netbaranlab.orggoogle.com For example, a mild and efficient iron(III) chloride-catalyzed Friedländer condensation has been successfully applied in the synthesis of SN-38. researchgate.net This strategy has also been utilized in proline-catalyzed syntheses of homocamptothecin (B1245609) derivatives. nih.gov While the Friedländer reaction itself builds the quinoline moiety, subsequent steps are required to construct the pyridone D-ring and the rest of the camptothecin skeleton. Some synthetic strategies focus on constructing the pyridone ring early in the synthesis, which can then be elaborated to the final product. psu.edu These de novo approaches provide a versatile platform for accessing a wide range of camptothecin analogues. researchgate.net

Semisynthetic Routes and Modifications of Camptothecin Precursors

Given the complexity of total synthesis, semisynthetic methods starting from naturally occurring camptothecin or its derivatives are often a more practical approach for producing analogues like this compound. These methods focus on the selective chemical modification of the parent molecule.

Introduction of Ethyl Group at C-7 Position

The introduction of an ethyl group at the C-7 position of the camptothecin core is a key modification that has been shown to enhance the stability of the drug-target complex. cabidigitallibrary.org One established method for this transformation is a radical reaction. This involves reacting camptothecin with propionaldehyde (B47417) in the presence of ferrous sulfate (B86663) (FeSO₄·7H₂O), sulfuric acid, and hydrogen peroxide. This reaction proceeds under mild conditions and provides a direct route to 7-ethyl-camptothecin.

Derivatization at C-10 Position (e.g., Hydroxylation to SN-38)

Further modification of 7-ethylcamptothecin (B193279), particularly at the C-10 position, has led to the development of highly potent analogues like SN-38 (7-ethyl-10-hydroxycamptothecin). The introduction of a hydroxyl group at this position is crucial for the enhanced antitumor activity of SN-38. Semisynthetic routes to SN-38 often involve the nitration of 7-ethylcamptothecin at the C-10 position, followed by reduction of the nitro group to an amino group, and subsequent diazotization and hydrolysis to yield the desired 10-hydroxy derivative.

Development of Novel this compound Derivatives and Prodrugs

Research has continued to explore new derivatives and prodrugs of this compound and its active metabolite, SN-38, with the aim of improving their therapeutic index. These efforts have focused on enhancing water solubility, increasing the stability of the active lactone form, and achieving targeted drug delivery.

One strategy involves the synthesis of prodrugs where the 10-hydroxyl group of SN-38 is conjugated to amino acids or dipeptides via a carbamate (B1207046) linker. nih.govmdpi.com These prodrugs are designed to be stable at acidic pH but are rapidly converted to the active SN-38 in the physiological conditions of pH 7.4 buffer or human plasma. mdpi.com Several of these prodrugs have demonstrated significantly greater in vitro antitumor activities against various cancer cell lines compared to irinotecan (B1672180). nih.govmdpi.com

7-Substituted Camptothecin Derivatives

The strategic modification of the 7-position on the camptothecin (CPT) scaffold has been a focal point of research to enhance antitumor activity. nih.govresearchgate.net A variety of substituents, including ethyl, aryliminomethyl, alkylsilyl, and cycloalkyl groups, have been introduced at this position, often resulting in compounds with comparable or superior pharmacological properties to the parent compound, camptothecin. nih.gov

One common synthetic approach involves the Friedlander condensation. For instance, novel A-ring-modified 7-ethylcamptothecins can be synthesized by condensing the chiral tricyclic ketone with various aminopropiophenones. sunderland.ac.uk This method has been used to produce a range of derivatives, including those with fluorine substitutions at the 11-position, which have demonstrated strong cytotoxicity. sunderland.ac.uk

Another versatile method is the Mannich reaction. The reaction of (S)-7-methylcamptothecin with isopropylamine (B41738) hydrochloride in dimethyl sulfoxide (B87167) can yield (S)-7-(2-isopropylamino)ethylcamptothecin hydrochloride. researchgate.net Furthermore, a one-pot Minisci-type reaction has been employed to synthesize 7-acyl camptothecin derivatives from camptothecin, with some analogues showing significantly higher cytotoxicity than irinotecan. researchgate.net

Microwave-promoted Suzuki coupling reactions have also been utilized to create C-7-heteroaryl-substituted camptothecin derivatives. researchgate.net Additionally, a series of novel 7-(N-substituted-methyl)-camptothecin derivatives have been synthesized and shown to possess potent in vitro cytotoxic activity against various human tumor cell lines. researchgate.net A general synthetic route to 7-substituted CPT derivatives involves the initial conversion of CPT to 7-chloro-methyl-CPT, followed by reaction with a protected piperazine (B1678402) and subsequent derivatization. nih.gov

A straightforward method for the preparation of 7-ethyl-camptothecin involves reacting camptothecin with propionaldehyde, ferrous sulfate heptahydrate, and water. The mixture is cooled, and sulfuric acid and hydrogen peroxide are added to initiate the reaction. google.com This process yields 7-ethyl-camptothecin as a yellow solid with high purity and yield, avoiding the need for column chromatography. google.com

| Starting Material | Reagents | Reaction Type | Product | Reference |

| Chiral tricyclic ketone, Aminopropiophenones | - | Friedlander condensation | A-ring-modified 7-ethylcamptothecins | sunderland.ac.uk |

| (S)-7-Methylcamptothecin | Isopropylamine hydrochloride, Dimethyl sulfoxide | Mannich reaction | (S)-7-(2-isopropylamino)ethylcamptothecin hydrochloride | researchgate.net |

| Camptothecin | - | Minisci-type reaction | 7-Acyl camptothecin derivatives | researchgate.net |

| Camptothecin | - | Suzuki coupling | C-7-Heteroaryl-substituted camptothecin | researchgate.net |

| Camptothecin | Propionaldehyde, FeSO₄·7H₂O, H₂SO₄, H₂O₂ | Radical substitution | 7-Ethyl-camptothecin | google.com |

| Camptothecin | 1. Sawada method 2. N-Boc protected piperazine 3. TFA 4. Sulfonyl azides, alkynes, Cu catalyst | Multi-step synthesis | 7-Substituted CPT with piperazinyl-sulfonylamidine moieties | nih.gov |

10-Substituted SN-38 Prodrugs

SN-38, the active metabolite of irinotecan, is significantly more potent than its parent drug. nih.gov However, its clinical utility is hampered by poor solubility. To overcome this, various prodrug strategies focusing on the 10-hydroxyl group of SN-38 have been developed. mdpi.comnih.gov

A prominent approach involves the conjugation of amino acids or dipeptides to the 10-hydroxyl group via a carbamate linkage. mdpi.comnih.gov This strategy aims to create water-soluble prodrugs that are stable under acidic conditions but are readily converted to SN-38 in the neutral pH of blood plasma. mdpi.com The synthesis typically begins with the conversion of a benzyl-protected amino acid to its corresponding isocyanate, which then reacts with SN-38. The final deprotection step, usually catalytic hydrogenation, yields the desired prodrug. mdpi.com

Another innovative strategy involves the synthesis of 7-ethyl-10-boronic acid camptothecin as a prodrug of SN-38. researchgate.netnih.gov This prodrug is designed to be selectively activated by the high levels of reactive oxygen species, such as hydrogen peroxide, found in many malignant tumor cells. researchgate.netnih.gov The cleavable aryl carbon-boron bond is designed to break under these oxidative conditions, releasing the active SN-38. researchgate.net

Furthermore, bifunctional derivatives of SN-38 have been prepared for antibody-based targeted therapy. nih.gov These derivatives often incorporate linkers with features like a polyethylene (B3416737) glycol spacer for aqueous solubility and a maleimide (B117702) group for conjugation to antibodies. An azide-acetylene "click" cycloaddition is a key step in some of these synthetic routes. nih.gov

| Prodrug Strategy | Linker/Moiety | Activation Mechanism | Key Synthetic Steps | Reference |

| Amino acid/dipeptide conjugation | Carbamate | pH-dependent hydrolysis/plasma enzymes | 1. Isocyanate formation from protected amino acid 2. Reaction with SN-38 3. Deprotection | mdpi.comnih.gov |

| Boronic acid derivatization | Aryl carbon-boron bond | H₂O₂-mediated cleavage | Synthesis of 7-ethyl-10-boronic acid camptothecin | researchgate.netnih.gov |

| Antibody-drug conjugate | PEG spacer, maleimide | Targeted delivery and release | 1. Azide-acetylene cycloaddition 2. Conjugation to antibody | nih.gov |

Carbamate-Linked Water-Soluble Derivatives

To address the poor water solubility of camptothecin and its derivatives, a key strategy has been the development of water-soluble prodrugs through the use of carbamate linkages. jst.go.jpnih.gov This approach often involves connecting the phenolic hydroxyl group of 7-ethyl-10-hydroxycamptothecin (SN-38) with various diamines via a monocarbamate bond. jst.go.jpnih.gov These derivatives can be formulated as hydrochloride salts, which are soluble in water while keeping the crucial E-lactone ring intact. jst.go.jpnih.gov One of the most successful examples of this strategy is irinotecan (CPT-11). jst.go.jp

In a similar vein, glucuronide prodrugs of camptothecin derivatives have been synthesized to improve water solubility. acs.org For example, 9-aminocamptothecin (B1664879) has been linked to glucuronic acid through an aromatic spacer via a carbamate linkage. acs.org Such prodrugs demonstrate increased stability in aqueous solutions and human plasma and can be activated by the enzyme β-glucuronidase, which is often found at higher concentrations in tumor environments. acs.org

The synthesis of these carbamate-linked derivatives generally involves the reaction of the hydroxyl group of the camptothecin analogue with a suitable carbamoyl (B1232498) chloride or by activating the hydroxyl group to react with an amine. jst.go.jp

| Derivative Type | Starting Compound | Linked Moiety | Linkage | Key Feature | Reference |

| Diamine derivatives | 7-Ethyl-10-hydroxycamptothecin (SN-38) | Diamines | Monocarbamate | Water-soluble as HCl salts | jst.go.jpnih.gov |

| Glucuronide prodrugs | 9-Aminocamptothecin | Glucuronic acid with aromatic spacer | Carbamate | Increased water solubility and enzymatic activation | acs.org |

Co-prodrugs with Other Agents (e.g., Histone Deacetylase Inhibitors)

A promising strategy to enhance the anticancer efficacy of SN-38 involves the creation of co-prodrugs, where SN-38 is chemically linked to another therapeutic agent, such as a histone deacetylase (HDAC) inhibitor. nih.govacs.org This approach aims to deliver two different drugs to the cancer cell simultaneously, potentially leading to synergistic effects.

One example is the synthesis of co-prodrugs of SN-38 and suberoylanilide hydroxamic acid (SAHA), an HDAC inhibitor. nih.govacs.org In this design, the 20-hydroxyl group of SN-38 is conjugated to SAHA through an amino acid linker. nih.gov The synthesis is a multi-step process that starts with the protection of the 10-hydroxyl group of SN-38, followed by coupling with a protected amino acid. After deprotection of the amino group, it is reacted with an activated form of SAHA to form the final co-prodrug. nih.govacs.org

Another approach involves creating multifunctional derivatives. For instance, a derivative of SN38 has been synthesized that incorporates both biotin (B1667282) for tumor targeting and valproic acid, which also acts as an HDAC inhibitor. mdpi.com This synthesis was achieved using click chemistry. mdpi.com

The rationale behind combining camptothecins with HDAC inhibitors is that HDAC inhibitors can sensitize cancer cells to the effects of DNA-damaging agents like SN-38. nih.govmdpi.com The cytotoxicity of some of these co-prodrugs has been shown to correlate with the length of the amino acid linker, which affects the rate of release of the two parent drugs. mdpi.com

| Co-prodrug Components | Linker | Synthetic Strategy | Rationale | Reference |

| SN-38 and SAHA | Amino acids | 1. Protection of SN-38 2. Coupling with amino acid 3. Deprotection 4. Coupling with activated SAHA | Synergistic anticancer effect of topoisomerase I and HDAC inhibition | nih.govacs.org |

| SN-38, Biotin, and Valproic Acid | - | Click chemistry | Targeted delivery and combined action of SN-38 and an HDAC inhibitor | mdpi.com |

Structure Activity Relationships Sar of R 7 Ethyl Camptothecin Analogues

Impact of E-Ring Lactone Conformation on Activity

The integrity and conformation of the E-ring lactone are paramount for the biological activity of camptothecin (B557342) analogues. cabidigitallibrary.orgnih.gov The α-hydroxy lactone within the E-ring is an essential feature for anti-tumor activity. researchgate.net However, this ring is susceptible to hydrolysis at physiological pH, converting to an inactive carboxylate form. researchgate.net

Key findings regarding the E-ring include:

The lactone moiety of the E-ring is an essential structural feature for activity. cabidigitallibrary.org

Any modifications to the E-ring, such as replacing the lactone with a lactam, reducing the lactone, or removing the carbonyl oxygen or the 20-hydroxyl group, lead to inactivation of the CPT analogues. cabidigitallibrary.org

Esterification of the 20-hydroxyl group can enhance the stability of the lactone ring in vivo. cabidigitallibrary.org

While the lactone form is crucial, only minor modifications to the E-ring are tolerated without a significant loss of activity. nih.gov For instance, enlarging the ring to a beta-hydroxy lactone has been shown to improve stability and activity. nih.gov

Quantum mechanics studies have provided deeper insights into the role of the E-ring. The preferred conformation for active camptothecins involves a pseudoaxial orientation of the 20-ethyl group and a pseudoequatorial orientation of the 20-hydroxyl group. scilit.comnih.govacs.org This orientation allows the 20-OH group to form a critical hydrogen bond with the Asp533 residue of the topoisomerase I enzyme. scilit.comnih.govacs.org

Significance of Chirality at C-20 (S-configuration requirement for activity)

The stereochemistry at the C-20 position is a critical determinant of a camptothecin analogue's activity. The natural (S)-configuration at this chiral center is essential for potent Top1 inhibition and cytotoxicity. nih.govwikipedia.org

Key findings on the C-20 chirality include:

The (S)-configuration at C-20 is absolutely required for the activity of camptothecin compounds. nih.gov

The (R)-isomer of camptothecin is significantly less active, with studies showing it to be 10 to 100 times less potent than the (S)-isomer in inhibiting Top1 and in leukemia assays. nih.govresearchgate.netaacrjournals.org

The importance of the 20-(S)-hydroxyl group is attributed to its ability to form a hydrogen bond with the enzyme-DNA complex and an intramolecular hydrogen bond with the lactone carbonyl, both of which may facilitate the opening of the E-ring. cabidigitallibrary.org

Quantum mechanics studies suggest that while both (S)- and (R)-isomers can hydrogen bond with Asp533, the loss of activity in the (R)-isomer is due to decreased π-π stacking interaction energy with neighboring base pairs, a consequence of differential electrostatics on the E-ring. scilit.comnih.govacs.org

Influence of Substitutions on Quinoline (B57606) (A/B) Rings

Modifications on the A and B rings of the quinoline moiety have been a major focus of SAR studies, as these positions are more tolerant to substitutions compared to other parts of the camptothecin scaffold. nih.gov Such modifications can significantly impact the potency, solubility, and stability of the resulting analogues.

Substitutions at the C-7 position have been shown to generally increase the potency of camptothecin analogues. cabidigitallibrary.org The introduction of various groups at this position can lead to improved pharmacological properties.

An ethyl group at the C-7 position is an important factor for stabilizing the interaction between the CPT derivative and the Top1-DNA complex. cabidigitallibrary.org

The introduction of lipophilic substituents at the C-7 position can lead to favorable molecular interactions and improved pharmacological features. nih.gov A binding model of CPT with biological macromolecules also indicated that the C-7 molecular area could accommodate considerable structural diversity. nih.gov

Alkyl substitutions at position 7, such as ethyl or chloromethyl, have been shown to increase cytotoxicity. wikipedia.org

The introduction of a basic nitrogen in a carbon chain at position 7 can make the compound more hydrophilic and thus more water-soluble, as seen in the derivative CKD-602. wikipedia.org

SAR studies on 7-(N-substituted)-methyl-camptothecin derivatives have shown that both the identity and the substitution pattern of the group at C-7 can greatly influence cytotoxicity. For example, compounds with p-fluoro and p-chloro substitutions on a phenyl ring at this position were more potent than those with a p-bromo substitution, indicating that the size of the substituent is a key factor. nih.gov

Table 1: Impact of C-7 Substituents on Cytotoxicity

Data derived from a study on novel 7-(N-substituted)-methyl-camptothecin derivatives. nih.gov

Substitutions at the C-10 position have been found to influence the stability of the cleavable complex formed between the drug, Top1, and DNA.

A hydroxyl group at the C-10 position enhances the stability of the cleavable complex. cabidigitallibrary.org This is a key feature of SN-38 (7-ethyl-10-hydroxycamptothecin), the active metabolite of irinotecan (B1672180). cabidigitallibrary.org

The combination of a C-7 alkyl group and a C-10 hydroxyl group, as seen in SN-38, has been shown to improve drug stability in the presence of human albumin. cabidigitallibrary.org

While a hydroxyl group at C-10 is beneficial, bulky substitutions at this position can be detrimental. For instance, the large piperidine (B6355638) side chain at C-10 in irinotecan itself precludes significant induction of Top1-mediated DNA cleavage, making it a prodrug that requires metabolic activation to SN-38. oup.com

Simultaneous substitutions at both the C-7 and C-9 positions have been explored to create analogues with enhanced properties.

CPT derivatives with an additional ring fused between positions C-7 and C-9 have been predicted to have superior antitumor activities compared to the parent CPT. cabidigitallibrary.org

Exatecan, a hexacyclic analogue with a six-membered ring connecting carbons 7 and 9, along with a methyl group at C-10 and a fluorine at C-11, exhibits increased lactone stability, solubility, and in vitro efficacy. nih.gov

The introduction of a stable basic side chain at position 9 and a hydroxyl group at position 10, as in topotecan, greatly increases antitumor activity. oup.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework to correlate the physicochemical properties of molecules with their biological activities. For camptothecin analogues, QSAR has been instrumental in understanding the molecular features responsible for their activity and in guiding the design of new derivatives. cabidigitallibrary.orgnih.gov

QSAR models have highlighted the importance of the lipophilicity of substituents at the C-7 position for increasing the biological activity of CPT derivatives. researchgate.net

Three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Force Field Analysis (CoMFA), have been developed for CPT analogues with substitutions on the ABC, CD, and E rings. nih.gov These models, which consider steric and electrostatic fields, have shown high predictive accuracy. nih.gov

A CoMFA model for 7-modified camptothecin derivatives indicated that the size of the substituents plays an important role in their activity. nih.gov

QSAR studies have also been used to predict the activation of camptothecin prodrugs by specific enzymes, aiding in the design of targeted therapies. aacrjournals.org For example, 3D-QSAR was used to predict that a rabbit liver carboxylesterase would activate the prodrug BP-CPT less efficiently than CPT-11, a prediction that was confirmed experimentally. aacrjournals.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| (R)-7-Ethyl Camptothecin |

| 9-aminocamptothecin (B1664879) |

| Afeletecan |

| Belotecan |

| BNP-1350 |

| BP-CPT |

| Camptothecin (CPT) |

| CKD-602 |

| CPT-11 (Irinotecan) |

| DB-67 |

| Delimotecan |

| Exatecan |

| Gimatecan |

| Irinotecan |

| Karenitecins |

| Lurtotecan |

| Silatecans |

| SN-38 (7-ethyl-10-hydroxycamptothecin) |

| ST1481 |

| T-0128 |

| T-2513 |

| Topotecan |

| Trastuzumab deruxtecan |

Mechanisms of Acquired and Intrinsic Resistance to R 7 Ethyl Camptothecin

Topoisomerase I Alterations

Changes involving the target enzyme, DNA topoisomerase I (Top1), are a primary mechanism of resistance to camptothecin-based drugs. nih.gov These alterations can be either quantitative, affecting the amount of the enzyme, or qualitative, involving changes to the enzyme's structure. aacrjournals.orgresearchgate.net

Decreased Topoisomerase I Activity or Content

A reduction in the amount of Top1 protein or a decrease in its catalytic activity is a recognized mechanism of resistance. aacrjournals.orgresearchgate.net With less of the target enzyme available, the formation of the cytotoxic Top1-DNA-drug ternary complex is diminished, thereby reducing the drug's effectiveness. aacrjournals.orgaacrjournals.org For instance, the CPT30 cell line, resistant to camptothecin (B557342), exhibited a 40% decrease in Top1 protein expression and a 30% reduction in mRNA levels compared to the sensitive parent cell line. aacrjournals.org This resulted in a corresponding decrease in Top1 catalytic activity to just 30% of the parent line. aacrjournals.orgresearchgate.net Similarly, in some cisplatin-resistant small cell lung cancer cells, Top1 activity was suppressed following irradiation, indicating a potential mechanism of cross-resistance. nih.gov

Topoisomerase I Mutations

Mutations in the TOP1 gene can alter the enzyme's structure, leading to resistance. nih.govmdpi.com These mutations often occur near the drug-binding site and can interfere with the stabilization of the Top1-DNA cleavage complex, which is essential for the drug's cytotoxic action. springermedizin.denih.gov As a result, even in the presence of the drug, the formation of DNA double-strand breaks is reduced. nih.gov

| Cell Line | Resistance to | Identified Top1 Mutations | Effect on Drug Action |

| HCT116-SN6 | SN-38 | R621H | Reduced formation of Top1-DNA complexes following drug treatment. aacrjournals.org |

| HCT116 Clones | SN-38 | p.R621H, p.L617I, p.E710G | Decreased formation of irreversible SN-38-TOP1-DNA cleavage complexes and double-strand breaks. nih.gov |

| DLD-1/SN-38 | SN-38 | G365S | Interfered with Top1 catalytic activity and stability of the ternary complex. aacrjournals.org |

| CPT30, CPT30R | Camptothecin | E418K | Reduced binding affinity and stabilization of protein-linked DNA breaks. aacrjournals.org |

| Colon Cancer Lines | SN-38 | R364K, G717R | Maintained Top1 activity in the presence of high SN-38 concentrations. nih.gov |

Drug Efflux Transporters

A major mechanism of multidrug resistance involves the active transport of chemotherapeutic agents out of cancer cells by ATP-binding cassette (ABC) transporters. mdpi.comjournaljpri.com This process reduces the intracellular concentration of the drug, preventing it from reaching its target. journaljpri.com

Breast Cancer Resistance Protein (BCRP) Overexpression

The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a key transporter implicated in resistance to (R)-7-Ethyl Camptothecin. nih.govaacrjournals.org Overexpression of BCRP has been observed in numerous cell lines selected for resistance to camptothecin derivatives. aacrjournals.orgresearchgate.net For example, human small-cell lung cancer cells (PC-6) selected for SN-38 resistance showed overexpression of BCRP mRNA, which correlated with the degree of resistance. nih.gov This overexpression leads to reduced intracellular accumulation of SN-38 due to enhanced, energy-dependent drug efflux. nih.govresearchgate.net Studies have confirmed that BCRP is directly involved in this resistance, as suppressing its expression can restore sensitivity to the drug. nih.gov Cell lines overexpressing BCRP can exhibit 400- to 1000-fold greater resistance to SN-38 compared to their parent lines. aacrjournals.org

P-glycoprotein (Pgp) and Multidrug Resistance Protein (MRP) Analysis

Other ABC transporters, including P-glycoprotein (Pgp or ABCB1) and various Multidrug Resistance Proteins (MRPs), also contribute to resistance, although their roles can be more varied. nih.govnih.gov

P-glycoprotein (Pgp): In vitro studies have shown that both Irinotecan (B1672180) and its active metabolite SN-38 are substrates for P-gp. nih.gov P-gp can actively transport these compounds out of the cell, and its inhibition has been shown to increase the bioavailability of Irinotecan. nih.gov While Pgp overexpression can confer resistance, its effect on camptothecins may be less pronounced than that of BCRP. aacrjournals.org

Multidrug Resistance Proteins (MRPs): Several members of the MRP (ABCC) family are involved in the efflux of camptothecins and their metabolites.

MRP1 (ABCC1): Overexpression of MRP1 has been associated with resistance to SN-38. nih.gov T47D breast cancer cells resistant to SN-38 showed overexpression of MRP1 mRNA. nih.gov

MRP2 (ABCC2): Expression of MRP2 did not significantly alter cytotoxicity to gimatecan, a related camptothecin, suggesting its role may be substrate-specific. nih.gov However, other studies have shown its overexpression in SN-38 resistant breast cancer cells. nih.gov

MRP4 (ABCC4): Both Irinotecan and SN-38 are substrates for MRP4 in vitro. nih.gov Expression of ABCC4 has been found to significantly reduce the anti-proliferative effects of some camptothecins. nih.gov

| Transporter | Gene Name | Role in this compound Resistance |

| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Major transporter; overexpression leads to enhanced efflux and high levels of resistance. nih.govaacrjournals.org |

| P-glycoprotein (P-gp) | ABCB1 | Effluxes both Irinotecan and SN-38, impacting systemic clearance and contributing to resistance. nih.gov |

| Multidrug Resistance Protein 1 (MRP1) | ABCC1 | Overexpression is associated with SN-38 resistance. nih.govnih.gov |

| Multidrug Resistance Protein 4 (MRP4) | ABCC4 | Effluxes SN-38 and its expression can reduce the drug's cytotoxic effects. nih.govnih.gov |

Glucuronidation and Drug Inactivation

Metabolic inactivation of this compound represents another significant resistance mechanism. This detoxification process is primarily carried out by UDP-glucuronosyltransferase (UGT) enzymes, particularly the UGT1A1 isoform. nih.govpnas.org These enzymes catalyze the conjugation of a glucuronic acid moiety to the drug, forming a more water-soluble and less active compound known as SN-38 glucuronide (SN-38G). pnas.orgnih.gov

Increased UGT activity within cancer cells can lead to acquired drug resistance. nih.gov For example, a CPT-11-resistant human lung cancer cell line (PC-7/CPT) was found to have a higher capacity to glucuronidate SN-38 compared to the parent cell line. nih.gov This increased metabolic activity was due to elevated levels of UGT protein and mRNA. nih.gov Inhibiting the UGT activity in these resistant cells partially restored their sensitivity to SN-38. nih.gov While this metabolic pathway is a primary mechanism for detoxification in the liver, its upregulation within the tumor cells themselves can directly contribute to therapeutic failure. pnas.orgnih.gov

Activation of Cell Survival Pathways

Cancer cells can evade the cytotoxic effects of this compound by activating signaling pathways that promote cell survival and inhibit apoptosis (programmed cell death).

Nuclear Factor-kappa B (NF-κB) is a protein complex that acts as a transcription factor, controlling the expression of numerous genes involved in inflammation, immunity, and cell survival. nih.gov The DNA damage induced by topoisomerase inhibitors like SN-38 can trigger the activation of the NF-κB pathway. nih.govresearchgate.net

This activation is a pro-survival response initiated by the cell. nih.gov The process involves the release of NF-κB from its cytoplasmic inhibitor, IκBα, allowing NF-κB to translocate into the nucleus. nih.gov Once in the nucleus, it binds to DNA and promotes the transcription of anti-apoptotic genes. nih.govresearchgate.net By upregulating these survival genes, NF-κB activation can counteract the death signals initiated by SN-38, thereby contributing to drug resistance. nih.govresearchgate.net Studies have shown that blocking NF-κB activation can sensitize cancer cells to the apoptotic effects of camptothecin and its derivatives. nih.gov In several colon cancer cell lines, treatment with SN-38 was shown to increase the nuclear localization and activity of NF-κB. researchgate.net

Apoptosis is a primary mechanism by which chemotherapeutic agents kill cancer cells. Resistance to this compound is frequently associated with alterations in the molecular machinery that controls apoptosis. aacrjournals.org The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. nih.gov This family includes both anti-apoptotic proteins (like Bcl-2, Bcl-xL, and Mcl-1) and pro-apoptotic proteins (like Bax and Bak). taylorandfrancis.comnih.gov

The balance between these opposing factions determines a cell's susceptibility to apoptosis. taylorandfrancis.com Overexpression of anti-apoptotic Bcl-2 family members is a common mechanism of chemoresistance. nih.govbohrium.com These proteins function by preventing the release of cytochrome c from the mitochondria, a critical step in the activation of caspases, which are the executioner enzymes of apoptosis. nih.gov In camptothecin-resistant cell lines, an upregulation of anti-apoptotic proteins can be observed, which effectively raises the threshold for inducing cell death. aacrjournals.orgnih.gov

Furthermore, resistance can also develop through changes in other survival signaling pathways that modulate apoptosis. The PI3K/Akt pathway is a key pro-survival pathway that is often hyperactivated in cancer. mdpi.com Activation of Akt can lead to the phosphorylation and inactivation of pro-apoptotic proteins, further tilting the balance away from cell death and contributing to a resistant phenotype. aacrjournals.orgmdpi.com Studies comparing sensitive and camptothecin-resistant prostate cancer cells revealed significant changes in the expression of apoptosis-related genes, particularly those involved in the Akt pathway and the Bcl-2 and caspase families. aacrjournals.org

| Pathway/Protein Family | Component | Function in Apoptosis | Alteration in Resistant Cells | Consequence |

|---|---|---|---|---|

| Bcl-2 Family | Bcl-2, Bcl-xL | Anti-apoptotic (inhibits) | Upregulation nih.gov | Inhibition of apoptosis, cell survival |

| Bax, Bak | Pro-apoptotic (promotes) | Downregulation or inactivation | Failure to initiate apoptosis | |

| PI3K/Akt Pathway | Akt | Pro-survival signaling | Hyperactivation aacrjournals.org | Inhibition of pro-apoptotic proteins |

| Caspase Family | Caspase-3, -9 | Execution of apoptosis | Reduced activation | Failure to execute cell death program |

Advanced Drug Delivery Systems for R 7 Ethyl Camptothecin

Conjugate-Based Delivery Systems

Polymer-Drug Conjugates (e.g., Poly(hydroxypropyl methacrylamide)-SN-38)

Polymer-drug conjugates are a promising strategy to improve the pharmacokinetics of SN-38. One notable example is the conjugation of SN-38 with N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers. nih.gov These copolymers are hydrophilic and biocompatible, enhancing the water solubility of the otherwise hydrophobic SN-38. nih.gov

The conjugation strategy often involves a linker, such as a glycine (B1666218) spacer, between the polymer and the 20-hydroxyl group of SN-38. nih.gov This approach has been shown to create conjugates with increased aqueous solubility. nih.gov For instance, a multi-arm poly(ethylene glycol) (PEG) conjugate of SN-38, known as EZN-2208, demonstrated a significant increase in water solubility and a longer blood circulation half-life, leading to greater tumor exposure to the active drug compared to its prodrug, irinotecan (B1672180). nih.gov Research has shown that the type of linker can influence the drug's activity; a conjugate with a glycine spacer exhibited higher activity compared to one with a β-alanine linker. researchgate.net

Below is a table summarizing key findings for different polymer-drug conjugates of SN-38.

| Conjugate Name | Polymer Backbone | Linker | Key Findings |

| EZN-2208 | 40 kDa 4-armed PEG | Glycine | ~1000-fold increase in aqueous solubility; 207-fold increase in tumor exposure compared to irinotecan. nih.gov |

| HPMA-SN-38 | Poly(hydroxypropyl methacrylamide) | Glycine or β-alanine | Glycine-linked conjugate showed higher in vitro activity (IC50 = 129 nM) than the β-alanine-linked conjugate (IC50 = 387 nM). researchgate.net |

Albumin and Immune Conjugates

Albumin, a natural carrier protein in the blood, has been utilized to formulate SN-38 conjugates to improve its solubility and stability. nih.govnih.gov Human serum albumin (HSA) conjugates of SN-38 have been developed by attaching the drug to the protein, often through a linker. nih.govnih.gov These conjugates typically have a particle size of around 100 nm, exhibit enhanced water solubility, and are relatively stable in both neutral and acidic conditions. nih.govnih.gov Studies have shown that the molar ratio of SN-38 to HSA can impact the conjugate's cytotoxic potency and solubility. nih.gov For instance, two different molar ratios, 15:1 and 60:1 (SN-38:HSA), were prepared and showed improved water solubility and stability. nih.gov Another approach involved covalently attaching SN-38 to the free cysteine-34 of bovine serum albumin (BSA), resulting in a conjugate that improved the drug's solubility and antitumor effect. nih.gov

Immune conjugates, on the other hand, leverage the specificity of antibodies to target cancer cells. These conjugates link SN-38 to a monoclonal antibody that recognizes a specific antigen on tumor cells. nih.gov This targeted approach aims to increase the concentration of the drug at the tumor site, thereby enhancing its efficacy and reducing systemic toxicity. nih.gov

The following table details examples of albumin and immune conjugates of SN-38.

| Conjugate Type | Carrier | Linker/Attachment Site | Key Findings |

| Albumin Conjugate | Human Serum Albumin (HSA) | Glycine-succinyl linker to 20-hydroxyl group of SN-38 | Particle size ~100 nm; enhanced water solubility and stability. nih.govnih.gov |

| Albumin Conjugate | Bovine Serum Albumin (BSA) | Covalent attachment to cysteine-34 | Improved drug solubility and antitumor effect in a colon cancer model. nih.gov |

Glucose Conjugates for Targeted Delivery

Cancer cells often exhibit increased glucose uptake to support their high metabolic rate, a phenomenon that can be exploited for targeted drug delivery. frontiersin.org SN-38 has been conjugated with glucose to create derivatives that can be selectively taken up by cancer cells via overexpressed glucose transporters. frontiersin.org

In one study, three different SN-38-glucose conjugates were synthesized. One of these conjugates, designated 5b, demonstrated high potency and selectivity against a human colorectal cancer cell line (HCT116). frontiersin.org This conjugate was found to be more effective at inducing apoptosis in these cells compared to irinotecan. nih.gov The uptake of these conjugates can be competitively inhibited by the presence of excess glucose, confirming their transport via glucose transporters. nih.gov Another approach involved conjugating SN-38 with glucose transporter inhibitors like phlorizin (B1677692) or phloretin, which also showed enhanced antitumor efficacy in a colorectal cancer model. acs.org

The table below presents findings from studies on SN-38 glucose conjugates.

| Conjugate Name | Targeting Moiety | Linker | Key Findings |

| 5b | Glucose | Click reaction | High potency and selectivity against HCT116 colorectal cancer cells; stronger apoptosis induction than irinotecan. frontiersin.orgnih.gov |

| Conjugates 8, 9, 10 | Phlorizin or Phloretin (Glucose Transporter Inhibitors) | Hydrolyzable linkers | Displayed better antitumor efficacy with lower systemic exposure to SN-38 compared to irinotecan. acs.org |

Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) represent a highly targeted approach to cancer therapy, combining the specificity of a monoclonal antibody with the potent cytotoxicity of a drug like SN-38. nih.govnih.gov The antibody component of the ADC binds to a specific antigen on the surface of cancer cells, leading to the internalization of the ADC and the subsequent release of the cytotoxic payload, SN-38, inside the cell. creative-biolabs.com

Several SN-38-based ADCs have been developed and investigated. Sacituzumab govitecan (IMMU-132), for example, is an ADC where SN-38 is conjugated to a humanized antibody targeting the TROP-2 antigen, which is overexpressed in many types of cancer. biochempeg.comnih.gov Another example is labetuzumab govitecan (IMMU-130), which targets the CEACAM5 antigen. biochempeg.com The linker used to connect the antibody and the drug is a critical component of the ADC, influencing its stability and the release of the payload. nih.gov For instance, the CL2A linker, which contains a short polyethylene (B3416737) glycol (PEG) residue, helps to stabilize the active lactone form of SN-38. biochempeg.com

Below is a summary of notable SN-38 ADCs.

| ADC Name | Target Antigen | Linker | Key Findings |

| Sacituzumab govitecan (IMMU-132) | TROP-2 | CL2A | Approved for the treatment of TNBC and metastatic uroepithelial cancer. biochempeg.com The linker stabilizes the lactone ring of SN-38. nih.gov |

| Labetuzumab govitecan (IMMU-130) | CEACAM5 | CL2A | Showed acceptable toxicity and activity in Phase I clinical studies. biochempeg.com |

| IMMU-140 | HLA-DR | Not specified | Showed promising preclinical activity in hematological malignancies and melanoma. biochempeg.com |

| Anti-CD20-CL2A-SN-38 | CD20 | CL2A | Demonstrated a response in CD20+ B-lymphoma treatment. creativebiolabs.net |

| Lifastuzumab-MC-Vc-PAB-SN38 | SLC34A2 | MC-Vc-PAB | SN-38 is targeted to certain cancers and delivered via receptor-mediated endocytosis. creative-biolabs.com |

Stimuli-Responsive Drug Delivery Systems

Stimuli-responsive drug delivery systems are designed to release their payload in response to specific triggers present in the tumor microenvironment, such as changes in pH or redox potential. rsc.orgnih.gov This approach allows for more controlled and targeted drug release, potentially increasing therapeutic efficacy while minimizing off-target effects. rsc.orgnih.gov

pH-Sensitive Release Mechanisms

The tumor microenvironment is often more acidic than normal tissues. This pH difference can be exploited to trigger the release of SN-38 from a carrier. researchgate.net pH-sensitive linkers, such as hydrazone bonds, can be incorporated into drug delivery systems. dovepress.com These linkers are stable at the physiological pH of blood (around 7.4) but break down in the acidic environment of tumors, releasing the active drug. dovepress.com

For example, a conjugate of 10-hydroxycamptothecin (B1684218) (a related compound) with a pH-sensitive hydrazone linker showed good stability at pH 7.4 but rapid drug release at pH 5.0. dovepress.com Similarly, dendrimer-based complexes of SN-38 have been shown to be stable at pH 7.4 but release the drug rapidly under milder acidic conditions (pH 5.0), mimicking the endosomal environment. nih.gov

The table below highlights research on pH-sensitive SN-38 delivery.

| Delivery System | pH-Sensitive Linker/Mechanism | Key Findings |

| 10-HCPT conjugate | Hydrazone bond | Stable at pH 7.4; almost 100% drug release at pH 5.0 after 4 hours. dovepress.com |

| PAMAM dendrimer-SN-38 complex | Ionic interactions sensitive to pH | Stable at pH 7.4; rapid drug release at pH 5.0. nih.gov |

| PEGylated acyclic-ketal-linked cabazitaxel (B1684091) prodrugs (PKCs) | Acid-sensitive acyclic-ketal linker | Stable in normal physiological environment; rapid hydrolysis and drug release in acidic tumor microenvironment. researchgate.net |

Redox-Sensitive and Multi-Stimulus-Responsive Systems

The intracellular environment of cancer cells often has a higher concentration of reducing agents, such as glutathione (B108866) (GSH), compared to the extracellular space. mdpi.com This redox potential difference can be used as a trigger for drug release. Redox-sensitive linkers, such as disulfide bonds, are stable in the bloodstream but are cleaved in the presence of high GSH levels within tumor cells, releasing the drug. mdpi.comnih.gov

A novel redox-responsive liposomal formulation of SN-38 was developed where the drug was conjugated to a lysophospholipid via a disulfide bond. These liposomes were stable under normal conditions but released SN-38 in the presence of GSH. nih.gov Another study developed nanoparticles from a disulfide bond-bridged conjugate of SN-38 and undecanoic acid encapsulated in human serum albumin, which also demonstrated GSH-triggered drug release. rsc.org

Multi-stimulus-responsive systems combine multiple triggers for more precise drug delivery. rsc.org For instance, a prodrug named PEG-S-S-SN38 was synthesized with both disulfide bonds and carbonic ester linkages. rsc.org This system could release SN-38 in response to GSH, esterase, and reactive oxygen species (ROS), all of which are often abundant in the tumor microenvironment. rsc.org Another self-amplifying ROS-sensitive system involved a prodrug of SN-38 and a ROS generator, creating a positive feedback loop for enhanced therapeutic effect. biorxiv.org

The following table summarizes findings on redox-sensitive and multi-stimulus-responsive systems for SN-38 delivery.

| System Type | Stimuli | Linker/Mechanism | Key Findings |

| Redox-sensitive liposomes | Glutathione (GSH) | Disulfide bond | Stable under physiological conditions; reduction-responsive release of SN-38. nih.gov |

| Redox-responsive HSA nanoparticles | Glutathione (GSH) | Disulfide bond | GSH-triggered accelerated release of SN-38; high drug loading and stability. rsc.org |

| Multi-stimulus-responsive nanoparticles (PEG-S-S-SN38) | GSH, esterase, H2O2 | Disulfide bonds and carbonic ester linkages | Slow release at physiological pH; rapid release in the presence of multiple stimuli. rsc.org |

| Self-amplifying ROS-sensitive nanoparticles | Reactive Oxygen Species (ROS) | Thioacetal linker | ROS instigates the release of SN-38, which in turn promotes further ROS production. biorxiv.org |

Preclinical Research Models and Methodologies Involving R 7 Ethyl Camptothecin

In Vitro Cell Line Studies

Cytotoxicity Assays (e.g., SRB, MTT)

The cytotoxic activity of (R)-7-Ethyl Camptothecin (B557342), also known as SN-38, has been extensively evaluated across a wide range of human cancer cell lines using various in vitro assays. The most common methods to determine cell viability and proliferation are the Sulforhodamine B (SRB) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays. canvaxbiotech.comacs.org These assays measure the density of viable cells and are used to calculate the IC50 value, which is the concentration of a drug that inhibits cell growth by 50%.

In a panel of human tumor cell lines, SN-38 demonstrated significantly higher potency compared to its prodrug, irinotecan (B1672180) (CPT-11). For instance, in one study, SN-38 was found to be 10 to 245 times more potent than CPT-11. aacrjournals.org Another study reported that SN-38 is 100 to 1,000-fold more potent than irinotecan. acs.org In vitro cytotoxicity assays have shown that the potency of SN-38 relative to irinotecan can vary from 2- to 2000-fold. wikipedia.org

Specific IC50 values for (R)-7-Ethyl Camptothecin have been reported in numerous cancer cell lines. For example, in human colorectal adenocarcinoma HT-29 cells, the IC50 was significantly lower for a nanoparticle formulation of SN-38 compared to the SN-38 solution alone (0.34 ± 0.16 μg/mL vs 1.54 ± 0.05 μg/mL). tandfonline.com Similar enhanced cytotoxicity for the nanoparticle formulation was observed in HepG2 (liver), A549 (lung), and MCF-7 (breast) cancer cell lines. tandfonline.com In human small cell lung cancer NCI-H446 cells, the IC50 of a novel camptothecin derivative was found to be in the nanomolar range, demonstrating strong cytotoxic activity. mdpi.com

The SRB assay is a widely used method for in vitro cytotoxicity screening and relies on the ability of the bright-pink aminoxanthene dye to bind to cellular protein components. canvaxbiotech.com The MTT assay, another common method, measures the metabolic activity of cells. rsc.org Both assays are crucial tools for the initial screening and evaluation of the cytotoxic potential of anticancer compounds like this compound.

| Cell Line | Cancer Type | Assay | IC50 (µM) of this compound (SN-38) | Reference |

| HT-29 | Colorectal Adenocarcinoma | MTT | 1.54 ± 0.05 (solution) | tandfonline.com |

| HepG2 | Hepatocellular Carcinoma | MTT | 8.54 ± 0.36 (solution) | tandfonline.com |

| A549 | Non-small Cell Lung Cancer | MTT | 5.28 ± 0.97 (solution) | tandfonline.com |

| MCF-7 | Breast Adenocarcinoma | MTT | 6.89 ± 1.04 (solution) | tandfonline.com |

| HCT116 | Colorectal Carcinoma | SRB | Not specified, but showed strong antiproliferative activity | acs.org |

| A549 | Lung Carcinoma | SRB | Not specified, but showed strong antiproliferative activity | acs.org |

| SGC-7901 | Gastric Adenocarcinoma | MTT | 30-fold more potent than irinotecan | mdpi.com |

| HeLa | Cervical Carcinoma | MTT | 1000-fold more potent than irinotecan | mdpi.com |

Establishment and Characterization of Resistant Cell Lines

To understand the mechanisms of resistance to this compound, researchers have established and characterized drug-resistant cancer cell lines. iiarjournals.org These resistant sublines are typically developed by continuously exposing parental cancer cells to increasing concentrations of the drug.

For instance, an SN-38-resistant small cell lung cancer (SCLC) cell line, designated SBC-3/SN-38, was established by this method from the parental SBC-3 cell line. nih.gov The SBC-3/SN-38 cells were found to be 73-fold more resistant to SN-38 than the parental cells. nih.gov This resistant cell line also exhibited cross-resistance to other topoisomerase I inhibitors like irinotecan and topotecan, as well as to drugs with different mechanisms of action, including topoisomerase II inhibitors, antimicrotubule agents, and platinum compounds. nih.gov This phenomenon is known as multidrug resistance.

Similarly, other studies have developed camptothecin-resistant cell lines from various cancers, including colon and breast cancer. nih.gov For example, the S1-M1-80 colon cancer cell line and the MCF-7 AdVp3,000 breast cancer cell line, both expressing high levels of the mitoxantrone (B413) resistance (MXR) gene, were found to be 400- to 1,000-fold more resistant to SN-38 compared to their parental counterparts. nih.gov

Characterization of these resistant cell lines often involves comparing their molecular and cellular properties to the parental, sensitive cells. This can include assessing the expression and activity of drug transporters, the status of drug targets like topoisomerase I, and alterations in DNA repair pathways and cell cycle regulation. nih.govnih.gov These models are invaluable for investigating the molecular basis of drug resistance and for developing strategies to overcome it. iiarjournals.org

Molecular and Cellular Biology Techniques for Mechanism Elucidation (e.g., Topoisomerase I activity assays, gene expression analysis)

A variety of molecular and cellular biology techniques are employed to elucidate the mechanism of action of this compound. A primary technique is the topoisomerase I activity assay. This compound is a potent inhibitor of DNA topoisomerase I, an enzyme essential for relaxing DNA supercoiling during replication and transcription. nih.gov The drug stabilizes the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks and ultimately cell death. acs.org Assays that measure the relaxation of supercoiled plasmid DNA can quantify the inhibitory effect of the compound on topoisomerase I. acs.org Studies have shown that SN-38 effectively inhibits topoisomerase I prepared from P388 murine leukemia cells. acs.org

Gene expression analysis is another critical tool used to understand the cellular response to this compound. researchgate.net Techniques such as reverse transcription-polymerase chain reaction (RT-PCR) and microarray analysis can reveal changes in the expression of genes involved in various cellular processes, including apoptosis, cell cycle control, and DNA repair. mdpi.comaacrjournals.org For example, treatment with a derivative of this compound was shown to decrease the mRNA levels of anti-apoptotic proteins like survivin, Bcl-2, Mcl-1, and XIAP. mdpi.com Furthermore, studies have investigated the expression of genes in the irinotecan pathway, including those involved in the conversion of the prodrug to SN-38 and its subsequent metabolism. aacrjournals.org

Other molecular techniques used to study the effects of this compound include immunoblotting to detect changes in protein levels, such as the activation of caspases involved in apoptosis, and flow cytometry to analyze cell cycle distribution and the induction of apoptosis. spandidos-publications.com These methods have demonstrated that this compound can induce G2/M phase cell cycle arrest and promote apoptosis through intrinsic signaling pathways. spandidos-publications.com

In Vivo Animal Models

Murine Tumor Models (e.g., L1210 leukemia, sarcoma-180)

The antitumor efficacy of this compound and its derivatives has been evaluated in various murine tumor models. These models, which involve the implantation of mouse tumor cells into mice, are crucial for assessing the in vivo activity of potential anticancer agents.

The L1210 and P388 leukemia models have been instrumental in the early development and testing of camptothecin analogs. nih.gov The prodrug of this compound, CPT-11 (irinotecan), demonstrated significant antitumor activity against L1210 leukemia, showing a high maximum increase in life span (ILS) and activity over a broad dose range. nih.gov In fact, CPT-11 was found to be more effective than adriamycin in the L1210 model, leading to a higher number of cured mice and a better therapeutic ratio. nih.gov

Other murine tumor models where this compound derivatives have shown efficacy include Sarcoma-180 (S180), Meth A fibrosarcoma, and Lewis lung carcinoma. tandfonline.comnih.gov In mice bearing S180 tumors, a lipid nanoparticle formulation of SN-38 demonstrated enhanced antitumor efficacy. tandfonline.com CPT-11 also showed significant activity against solid forms of murine tumors, including S180 and Meth A fibrosarcoma, often leading to probable cures. nih.gov

Xenograft Models (e.g., colorectal cancer, small cell lung cancer)

Xenograft models, which involve the transplantation of human tumor cells or tissues into immunocompromised mice, are widely used to evaluate the preclinical efficacy of anticancer drugs against human cancers. This compound and its derivatives have been extensively tested in various xenograft models.

In colorectal cancer xenograft models, CPT-11 and its formulations have demonstrated significant antitumor activity. nih.govaacrjournals.org For instance, a novel camptothecin derivative showed robust anti-tumor activity in a colorectal cancer cell xenograft model, with efficacy comparable to or slightly better than CPT-11. mdpi.com In a human colon xenograft model, a prodrug of SN-38 exhibited tumor growth inhibitory activity similar to CPT-11. mdpi.com Furthermore, a polyethylene (B3416737) glycol-conjugated form of SN-38 (EZN-2208) was more efficacious than CPT-11 in an HT-29 colon carcinoma xenograft model, even producing tumor eradication in some cases. aacrjournals.org

The efficacy of this compound has also been demonstrated in small cell lung cancer (SCLC) xenograft models. Irinotecan is a key drug in the treatment of SCLC. nih.gov Novel derivatives of camptothecin have shown potent inhibition of tumor growth in NCI-H446/Irinotecan-resistant SCLC xenograft models, indicating their potential to overcome drug resistance. nih.gov One such derivative exhibited tumor growth inhibition rates of 93.42% in an irinotecan-resistant model. nih.gov

| Xenograft Model | Cancer Type | Compound Tested | Key Findings | Reference |

| HT-29 | Colorectal Carcinoma | EZN-2208 (PEG-SN-38) | More efficacious than CPT-11, some tumor eradication | aacrjournals.org |

| LS180 | Colorectal Cancer | PCC0208037 | Robust anti-tumor activity, comparable to CPT-11 | mdpi.com |

| Human Colon Xenograft | Colorectal Cancer | SN-38 Prodrug (5e) | Similar tumor growth inhibition to CPT-11 | mdpi.com |

| NCI-H446/Irinotecan | Small Cell Lung Cancer | Compound 9c | Potent inhibition of drug-resistant tumor growth (93.42%) | nih.gov |

| MX-1 Breast, MiaPaCa-2 Pancreatic | Breast, Pancreatic Carcinoma | EZN-2208 (PEG-SN-38) | More efficacious than CPT-11, tumor eradication in some cases | aacrjournals.org |

Pharmacokinetic and Pharmacodynamic Evaluations in Preclinical Settings

The preclinical evaluation of 7-ethyl camptothecin and its derivatives has provided insights into their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. While data specifically isolating the (R)-enantiomer is limited, studies on 7-ethyl camptothecin (often referred to as SN-22) and its conjugates offer a view of its biological behavior.

Pharmacodynamic studies in various mouse ascites tumor models have demonstrated the in vivo efficacy of 7-ethyl camptothecin. Administration of the compound resulted in increased survival across several cancer cell lines, indicating its potent anticancer activity in preclinical settings. caymanchem.com The compound is cytotoxic to both SN-38-sensitive (ADJ/PC6) and SN-38-resistant (PC6/SN2-5H2) cells, with IC50 values of 0.85 nM and 2.98 nM, respectively. caymanchem.com

Table 1: In Vivo Antitumor Activity of 7-Ethyl Camptothecin in Mouse Ascites Tumor Models

| Tumor Model | Animal Model | Observed Effect | Reference |

|---|---|---|---|

| Ehrlich | Mouse | Increased Survival | caymanchem.com |

| MM46 | Mouse | Increased Survival | caymanchem.com |

| Meth A | Mouse | Increased Survival | caymanchem.com |

| L1210 | Mouse | Increased Survival | caymanchem.com |

| P388 | Mouse | Increased Survival | caymanchem.com |

| B16/F10 | Mouse | Increased Survival | caymanchem.com |

More recent approaches have utilized small-molecule-drug conjugates (SMDCs) to improve the delivery of 7-ethyl camptothecin. One such conjugate, VIP236, is designed to release the 7-ethyl camptothecin payload within the tumor microenvironment. mdpi.com Pharmacokinetic studies of VIP236 in tumor-bearing mice demonstrated high stability of the conjugate in plasma for over 24 hours. mdpi.com Following cleavage, the payload accumulates effectively in the tumor. mdpi.com The on-target activity of the released payload was confirmed by treatment- and time-dependent phosphorylation of H2AX, a marker of DNA damage that occurs downstream of topoisomerase I inhibition. mdpi.com In patient-derived xenograft (PDX) models, treatment with VIP236 led to long-lasting tumor regression in non-small-cell lung, colon, and renal cancers. mdpi.com

Investigation of Tissue Penetration in Animal Models (e.g., Brain Penetration)

The ability of camptothecin derivatives to penetrate various tissues, particularly the central nervous system (CNS), is a critical factor for their therapeutic potential against brain tumors and metastases.

Studies on derivatives of 7-ethyl camptothecin have shown promising results regarding tissue penetration. For instance, 7-ethyl-14-aminocamptothecin, a derivative of 7-ethylcamptothecin (B193279), demonstrated significant brain penetration when administered orally to mice. acs.org

The use of targeted delivery systems has also been explored to enhance tissue penetration. The SMDC VIP236, which releases a 7-ethyl camptothecin payload, was evaluated in orthotopic metastatic triple-negative breast cancer PDX models. mdpi.com The results showed a significant reduction in brain and lung metastases. mdpi.com Further analysis of brain tissue samples from these models confirmed a statistically significant reduction in human DNA load after treatment with VIP236, providing direct evidence of the payload's ability to penetrate the brain and exert its activity. mdpi.com

Table 2: Preclinical Evidence of Tissue Penetration for 7-Ethyl Camptothecin and its Derivatives

| Compound/System | Animal Model | Tissue Investigated | Key Finding | Reference |

|---|---|---|---|---|

| 7-Ethyl-14-aminocamptothecin | Mouse | Brain | Demonstrated significant brain penetration following oral administration. | acs.org |

| VIP236 (releases 7-ethyl camptothecin) | Mouse (Orthotopic TNBC PDX) | Brain and Lung | Significant reduction of brain and lung metastases observed. | mdpi.com |

| VIP236 (releases 7-ethyl camptothecin) | Mouse (Orthotopic TNBC PDX) | Brain | Statistically significant reduction of human DNA load in brain tissue samples. | mdpi.com |

Identification of Novel Molecular Targets and Synergistic Research Avenues for R 7 Ethyl Camptothecin

Beyond Topoisomerase I: Exploring Additional Molecular Targets

Recent investigations have revealed that (R)-7-Ethyl Camptothecin (B557342) and its analogs can interact with other key cellular proteins involved in cancer progression, opening up new avenues for therapeutic intervention.

Bromodomain-Containing Protein 4 (BRD4) Inhibition

(R)-7-Ethyl-10-hydroxycamptothecin (SN-38), the active metabolite of irinotecan (B1672180), has been identified as a potent and reversible inhibitor of Bromodomain-Containing Protein 4 (BRD4). nih.govresearchgate.net BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which act as epigenetic "readers" by recognizing acetylated lysine (B10760008) residues on histones and other proteins. nih.govfrontiersin.org This recognition is crucial for the regulation of gene expression, and BRD4 has been implicated in the development of various diseases, including cancer. nih.govfrontiersin.org

Biochemical assays have demonstrated that SN-38 inhibits the two bromodomains of BRD4, BD1 and BD2, with IC50 values of 660.2 nM and 547.7 nM, respectively. nih.govresearchgate.net Further cellular studies in human leukemic K562 cells confirmed that SN-38 can bind to BRD4 within the cellular environment. nih.govresearchgate.net This interaction leads to the inhibition of K562 cell proliferation in a time-dependent manner. nih.gov The mechanism of action involves the accumulation of the BRD4 substrate c-Myc and the cleavage of caspase 3, indicating an induction of apoptosis. researchgate.net This discovery of BRD4 as a new target for SN-38 provides a novel perspective for the development of dual-target inhibitors. nih.govresearchgate.net

DDX5 (p68) and Survivin Modulation

The DEAD-box helicase 5 (DDX5), also known as p68, has emerged as another significant molecular target for camptothecin derivatives. The camptothecin analog FL118, which is structurally related to (R)-7-Ethyl Camptothecin, has been shown to strongly bind to, dephosphorylate, and degrade the DDX5 oncoprotein. researchgate.netmedkoo.com This degradation occurs via the proteasome pathway without affecting DDX5 mRNA levels. researchgate.net

DDX5 is a master regulator that controls the expression of multiple oncogenic proteins, including survivin, Mcl-1, XIAP, cIAP2, c-Myc, and mutant Kras. researchgate.net Survivin, a member of the inhibitor of apoptosis (IAP) family, is a key protein that negatively regulates apoptosis by inhibiting caspase activation. nih.gov Studies have demonstrated that the knockout of DDX5 leads to a decrease in survivin expression and the activation of caspase 3, resulting in apoptosis in cancer cells. nih.gov FL118 mimics this effect, potently inducing apoptosis in cancer cells, including those resistant to BCR-ABL inhibitors in chronic myeloid leukemia (CML). nih.gov This suggests that targeting the DDX5-survivin axis is a critical component of the antitumor activity of certain camptothecin analogs. researchgate.netnih.govgoogle.com

Combination Strategies in Preclinical Research

The exploration of combination therapies aims to enhance the antitumor efficacy of this compound by leveraging synergistic interactions with other anticancer agents. This approach can potentially overcome drug resistance and improve therapeutic outcomes.

Co-administration with Histone Deacetylase Inhibitors (HDACIs)

Preclinical studies have suggested a synergistic antitumor effect when combining camptothecins with histone deacetylase inhibitors (HDACIs). acs.orgnih.gov HDACIs are a class of drugs that interfere with the function of histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.gov It has been proposed that cells arrested in the G2/M phase of the cell cycle by camptothecins are particularly sensitive to the subsequent addition of HDACIs. acs.orgnih.gov

The mechanism underlying this synergy may involve the HDACI-induced decrease in the levels of anti-apoptotic proteins like cyclin B. acs.orgnih.gov By reducing the expression of these key survival factors, HDACIs can enhance the cytotoxicity of Top1 inhibitors. acs.orgnih.gov For instance, suberoylanilide hydroxamic acid (SAHA, vorinostat), an FDA-approved HDACI, has been investigated in combination with camptothecin derivatives against solid tumors to exert greater cytotoxicity. acs.orgnih.gov The development of co-prodrugs that combine SN-38 and vorinostat (B1683920) into a single molecule is one innovative approach to ensure the coordinated delivery and synergistic action of both agents. acs.org

Synergistic Effects with Other Chemotherapeutic Agents

The combination of this compound's active metabolite, SN-38, with other conventional chemotherapeutic agents has shown promise in preclinical models. In vitro studies have demonstrated synergistic cytotoxic effects when SN-38 is combined with agents such as cisplatin (B142131) and etoposide (B1684455) against human lung cancer cell lines. scispace.com

In vivo studies using human lung tumor xenografts in nude mice have further validated these findings. Combination therapy with CPT-11 (irinotecan) and cisplatin resulted in statistically significant tumor regression compared to the use of either agent alone in two out of three tumor xenografts. scispace.com This enhanced antitumor activity was achieved without a corresponding increase in toxicity. scispace.com Similarly, a strong synergistic interaction has been observed between cannabidiol (B1668261) (CBD) and SN-38 in MCF7 breast adenocarcinoma cells. mdpi.com Proteomics analysis revealed that this synergy is associated with the regulation of telomerase, the cell cycle, Topoisomerase I, EGFR1, protein metabolism, and TP53-regulated DNA repair pathways. mdpi.com

Q & A

Basic Research Questions

Q. How can researchers validate the purity and structural integrity of (R)-7-Ethyl Camptothecin in synthetic or isolated samples?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC with photodiode array detection to assess purity (≥95% recommended) and quantify impurities .

- 1H-NMR to confirm stereochemistry at the C7 ethyl group and lactone ring stability .

- Mass spectrometry (MS) for molecular weight verification (MW: 390.4 g/mol) and fragmentation pattern analysis .

- FTIR to validate functional groups (e.g., lactone carbonyl stretch at ~1740 cm⁻¹) .

Q. What experimental models are appropriate for initial cytotoxicity screening of this compound?

- Methodological Answer :

- In vitro : Use cancer cell lines with documented sensitivity to camptothecin derivatives, such as:

- Prostate cancer (LNCaP, IC₅₀ ≈ 3.56 μg/ml for native camptothecin) .

- Colon cancer (HT29) for comparison with nanoparticle-conjugated analogs .

- Dose-Response Design : Include a range of 0.1–50 μM, with 48–72 hr exposure and MTT/ATP-based viability assays .

- Control : Compare with irinotecan (a clinical camptothecin analog) to benchmark potency .

Advanced Research Questions

Q. How does the stereochemistry of the C7 ethyl group influence this compound’s topoisomerase I inhibition and resistance mechanisms?

- Methodological Answer :

- SAR Analysis : Perform molecular docking studies to compare (R)- and (S)-isomers’ binding affinity to the Topo I-DNA complex. The (R)-configuration enhances lactone stability, reducing pH-dependent hydrolysis in serum .

- Resistance Assays : Co-culture resistant cell lines (e.g., ABCG2-overexpressing models) with verapamil (ABC transporter inhibitor) to assess efflux-mediated resistance .

- Data Interpretation : Correlate isomer-specific IC₅₀ shifts (e.g., 2–5-fold differences in resistant vs. parental lines) with transporter expression profiles .

Q. What strategies mitigate camptothecin-induced DNA damage response (DDR) pathway activation in non-target tissues?

- Methodological Answer :